Product packaging for Amifostine thiol(Cat. No.:CAS No. 31098-42-7)

Amifostine thiol

Cat. No.: B1202368
CAS No.: 31098-42-7
M. Wt: 134.25 g/mol
InChI Key: YHPLKWQJMAYFCN-UHFFFAOYSA-N
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Description

Role as the Active Metabolite of Amifostine (B1664874) (WR-2721)

Amifostine (WR-2721) itself is an inactive pro-drug. nih.govtandfonline.com Its therapeutic action is entirely dependent on its conversion to the active free thiol form, WR-1065. jcu.czpatsnap.com This critical activation step is catalyzed by the enzyme alkaline phosphatase, which is bound to the membranes of cells. termedia.pltandfonline.com The enzyme dephosphorylates amifostine, yielding WR-1065, which can then readily penetrate cells to exert its protective effects. jcu.cztandfonline.com

The selective protection of normal tissues over tumor tissues is a key aspect of amifostine's clinical potential and is largely attributed to differences in the metabolic activation process. nih.govgoogle.com Several factors contribute to this selectivity:

Alkaline Phosphatase Activity: Normal tissues, particularly their capillary endothelium, exhibit significantly higher concentrations of alkaline phosphatase compared to most tumor cells. tandfonline.comtandfonline.comclinigengroup.com This leads to more efficient and rapid conversion of amifostine to WR-1065 in healthy tissues. patsnap.comtandfonline.com

Tissue Vasculature and pH: The better vascularization and higher pH of normal tissues favor the enzymatic conversion and subsequent uptake of WR-1065. google.comufl.edu In contrast, the often poor vasculature and acidic microenvironment of solid tumors can impair the activation of the pro-drug. jcu.cznih.govnih.gov

This differential concentration mechanism results in significantly higher levels of the protective WR-1065 metabolite within normal cells, offering a therapeutic window to mitigate treatment-related toxicities without compromising anti-tumor efficacy. drugbank.comnih.gov Once formed, WR-1065 can be further oxidized to its symmetrical disulfide, WR-33278, or form mixed disulfides with endogenous thiol-containing molecules. jcu.cz

Table 1: Factors Influencing Selective Activation of Amifostine

Factor Normal Tissue Tumor Tissue Consequence
Alkaline Phosphatase High Concentration Low Concentration Preferential formation of active WR-1065 in normal tissue. tandfonline.comtandfonline.com
Vascularity Well-vascularized Often hypovascular Enhanced delivery of pro-drug to normal tissue. nih.govufl.edu

| pH Level | Neutral/Slightly Alkaline | Acidic | Optimal enzyme function in normal tissue; reduced in tumors. jcu.cznih.gov |

Foundational Research on Cytoprotective and Radioprotective Efficacy

The foundational research on WR-1065 has established its broad-spectrum cytoprotective and radioprotective capabilities through multiple complex mechanisms. jcu.cznih.gov It is not merely a passive shield but an active participant in cellular defense against cytotoxic insults.

The primary mechanism of action is its potent free-radical scavenging ability. termedia.plpatsnap.com Both radiation therapy and various chemotherapy agents generate harmful reactive oxygen species (ROS) that can damage critical cellular components like DNA, proteins, and lipids. jcu.czpatsnap.com The sulfhydryl (-SH) group on the WR-1065 molecule is a powerful antioxidant, capable of neutralizing these free radicals and thus preventing cellular damage. jcu.czufl.edu

Beyond scavenging, WR-1065 contributes to DNA protection and repair. It can donate a hydrogen atom to repair DNA radicals, effectively halting the propagation of damage. patsnap.comufl.edu Research has shown that WR-1065 prevents both single- and double-stranded DNA breaks induced by gamma-radiation. caymanchem.com Furthermore, it has been observed to reduce the frequency of radiation-induced mutations at specific gene loci in cell culture studies. caymanchem.com

Other proposed mechanisms that contribute to its protective effects include:

Induction of Hypoxia: The oxidation of WR-1065 consumes oxygen, which may create a state of temporary cellular hypoxia, making cells less sensitive to the damaging effects of ionizing radiation. nih.govtandfonline.com

Modulation of Gene and Protein Activity: WR-1065 can influence the expression of genes and the activity of key enzymes involved in the cell cycle and DNA repair. jcu.czoup.com For instance, it has been shown to affect the phosphorylation and activity of topoisomerase IIα, an enzyme critical for DNA replication and cell division. medchemexpress.com It can also activate the p53 tumor suppressor protein through a non-genotoxic pathway, which can arrest the cell cycle, allowing more time for DNA repair. clinigengroup.commedchemexpress.comcaymanchem.com

Table 2: Key Research Findings on WR-1065 Protective Mechanisms

Protective Mechanism Research Finding Cell/Animal Model
Free Radical Scavenging Scavenges ABTS radicals in a cell-free assay. caymanchem.com Cell-free assay
DNA Protection Prevents γ-radiation-induced single and double-strand DNA breaks. caymanchem.com V79 Lung Fibroblast Cells
Anti-mutagenesis Reduces γ-radiation-induced mutations at the HGPRT locus. caymanchem.com V79 Lung Fibroblast Cells
Anti-mutagenesis Reduces cis-DDP-induced mutations at the HGPRT locus. caymanchem.com V79 Lung Fibroblast Cells
Cell Cycle Modulation Affects phosphorylation of topoisomerase IIα, leading to changes in cell cycle progression. medchemexpress.com CHO AA8 Cells
Genomic Stability Mitigates radiation-induced delayed genomic instability. medchemexpress.comresearchgate.net RKO36 Cells

| Survival | Increases survival and reduces loss of bone marrow progenitor cells post-irradiation. caymanchem.com | Mice |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14N2S B1202368 Amifostine thiol CAS No. 31098-42-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminopropylamino)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2S/c6-2-1-3-7-4-5-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPLKWQJMAYFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14653-77-1 (di-hydrochloride)
Record name WR 1065
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DSSTOX Substance ID

DTXSID90953197
Record name 2-[(3-Aminopropyl)amino]ethane-1-thiol
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Molecular Weight

134.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31098-42-7
Record name 2-[(3-Aminopropyl)amino]ethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31098-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name WR 1065
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(3-Aminopropyl)amino]ethane-1-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-MERCAPTOETHYL)-1,3-DIAMINOPROPANE
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Molecular and Cellular Mechanisms of Action of Amifostine Thiol

Enzymatic Activation and Differential Cellular Distribution

The selective protection of healthy tissues by amifostine (B1664874) is primarily attributed to its targeted activation and subsequent accumulation of its active form, amifostine thiol (also known as WR-1065), in these tissues. This selectivity is governed by several physiological and biochemical factors.

Dephosphorylation of Amifostine to this compound by Alkaline Phosphatase

Amifostine is a phosphorylated prodrug that must undergo metabolic activation to exert its cytoprotective effects. nih.gov This activation is a dephosphorylation reaction catalyzed by the enzyme alkaline phosphatase, which cleaves the phosphate (B84403) group from amifostine to yield its active thiol metabolite, WR-1065. nih.govnih.gov This enzymatic conversion is a critical step, as the phosphorylated form, amifostine, does not possess intrinsic cytoprotective or radical-scavenging capabilities. The reaction is essential for the subsequent intracellular activities of the active compound.

Role of Tissue-Specific Alkaline Phosphatase Activity in Selective Accumulation of this compound

The selective accumulation of this compound in normal tissues is a key feature of its mechanism of action. This selectivity is largely due to the differential activity of alkaline phosphatase in normal versus tumor tissues. Normal tissues, particularly the kidneys, salivary glands, and small intestine, exhibit high levels of membrane-bound alkaline phosphatase activity. researchgate.net In contrast, many tumor cells and their associated vasculature have significantly lower levels of this enzyme. nih.govresearchgate.net

One study highlighted this disparity by showing that 60% of analyzed tumors exhibited a loss of intestinal-type alkaline phosphatase (IAP) expression in both epithelial cells and the surrounding stroma. nih.gov Furthermore, the percentage of tumor blood vessels that showed any IAP reactivity was remarkably low, ranging from only 6% to 17%. nih.gov This enzymatic disparity ensures that the conversion of amifostine to its active thiol form occurs preferentially in healthy tissues, leading to a higher concentration of the protective agent where it is needed most. nih.gov It has been reported that normal tissues can accumulate up to 100 times higher concentrations of the free thiol compared to malignant tissues. researchgate.net

Influence of Tissue Microenvironment on this compound Concentrations

The unique microenvironment of solid tumors further contributes to the differential concentration of this compound. Tumor tissues are often characterized by poor vascularization, which leads to hypoxia and a lower, more acidic interstitial pH (around 6.8) compared to the slightly alkaline pH of normal tissues (approximately 7.4). nih.govmdpi.com The acidic nature of the tumor microenvironment is not optimal for the activity of alkaline phosphatase, which, as its name suggests, functions best under alkaline conditions. This suboptimal pH further curtails the conversion of amifostine to its active thiol metabolite within the tumor, thereby enhancing the selective protection of normal tissues. nih.govnih.gov

Polyamine Transport System's Contribution to this compound Uptake Selectivity

While this compound (WR-1065) is believed to enter cells primarily through passive diffusion, its disulfide form, WR-33278, which can form under physiological conditions, is structurally similar to naturally occurring polyamines like spermidine (B129725) and spermine (B22157). nih.gov This structural mimicry allows WR-33278 to be actively transported into cells via the polyamine transport system. nih.govtandfonline.com

Research has indicated that the regulation of this transport system can differ between normal and neoplastic cells. In some cancer cell lines, negative regulation of the polyamine transporter has been observed to suppress the uptake of amifostine derivatives. tandfonline.com This selective exclusion by the polyamine transporter in certain tumor cells can further contribute to the differential radioprotective effects observed between normal and malignant tissues. tandfonline.com

Reactive Oxygen Species Scavenging and Redox Homeostasis Modulation

The primary mechanism by which this compound exerts its cytoprotective effects is through its potent antioxidant activity, directly neutralizing harmful reactive oxygen species (ROS) and modulating the cellular redox state.

Direct Free Radical Scavenging Capabilities of the Thiol Group

The defining feature of this compound is its sulfhydryl (-SH) group, which is a powerful reducing agent. rjor.ro This thiol group is capable of directly scavenging a variety of damaging free radicals generated by radiation and chemotherapy, with a particular efficacy against the highly reactive hydroxyl radical (•OH). nih.govnih.gov The scavenging mechanism involves the donation of a hydrogen atom from the sulfhydryl group to the free radical, thereby neutralizing it and preventing it from damaging critical cellular components such as DNA, proteins, and lipids. researchgate.net

In this process, the this compound molecule itself becomes a relatively stable thiyl radical (WR-1065-S•), which is less reactive and can be subsequently detoxified by cellular antioxidant systems. This direct scavenging action must occur at the time of ROS generation, highlighting the importance of the presence of this compound during radiation or chemotherapy exposure. nih.gov

Summary of Factors Influencing this compound Activity and Distribution
FactorEffect on Normal TissuesEffect on Tumor TissuesOutcome
Alkaline Phosphatase ActivityHighLowSelective activation of amifostine to this compound in normal tissues.
Tissue Microenvironment (pH)Alkaline (Optimal for AP)Acidic (Suboptimal for AP)Reduced amifostine activation in tumors.
Polyamine Transport SystemNormal Uptake of Disulfide FormPotentially Suppressed UptakeContributes to differential accumulation.
Free Radical ScavengingThe thiol group of this compound directly neutralizes reactive oxygen species, particularly hydroxyl radicals, by donating a hydrogen atom.Protection of cellular components from oxidative damage.

Mitigation of Oxidative Stress and Lipid Peroxidation

This compound, the active metabolite of amifostine, plays a crucial role in mitigating cellular damage by directly scavenging reactive oxygen species (ROS). nih.govresearchgate.net This free radical scavenging activity is a primary mechanism of its radioprotective effects. nih.govresearchgate.net The thiol group within the WR-1065 molecule is highly reactive and effectively neutralizes damaging free radicals, such as hydroxyl radicals (OH•), which are generated by ionizing radiation and certain chemotherapeutic agents. nih.gov By quenching these reactive species, this compound prevents them from interacting with and damaging critical cellular components like DNA, proteins, and lipids. researchgate.netresearchgate.net

Furthermore, this compound has been shown to inhibit lipid peroxidation, a destructive chain reaction initiated by free radicals that damages cellular membranes. researchgate.netjtss.org Malondialdehyde (MDA) is a byproduct of lipid peroxidation and serves as an indicator of oxidative stress. anatoljcardiol.com Studies have demonstrated that treatment with amifostine can significantly decrease the levels of lipid peroxidation activity in tissues subjected to oxidative injury. jtss.org This protective effect on cellular membranes helps to maintain their structural integrity and function, preventing the downstream consequences of oxidative damage. researchgate.net In vitro studies have confirmed the scavenging activity of amifostine against spontaneous lipoperoxidation. nih.gov

Table 1: Effects of this compound on Oxidative Stress Markers

Marker Effect of this compound Source
Reactive Oxygen Species (ROS) Scavenges and neutralizes nih.govresearchgate.net
Lipid Peroxidation Inhibits and reduces activity researchgate.netjtss.org
Malondialdehyde (MDA) Decreases levels anatoljcardiol.com

Augmentation of Endogenous Antioxidant Systems

Beyond its direct free radical scavenging properties, this compound also enhances the cell's own antioxidant defense mechanisms. A key aspect of this is the upregulation of endogenous antioxidant enzymes. nih.gov Research has shown that exposure to WR-1065 can lead to a significant increase in the intracellular levels and activity of manganese superoxide (B77818) dismutase (SOD2), a critical mitochondrial antioxidant enzyme. nih.govnih.gov

This elevation of SOD2 is not transient; increased protein levels and activity can persist for up to 30 hours after exposure to WR-1065. nih.gov This extended period of enhanced antioxidant capacity provides prolonged protection against oxidative stress. nih.gov In contrast to the substantial increase in SOD2, the effect of WR-1065 on other antioxidant enzymes like catalase and glutathione (B108866) peroxidase (GPX) appears to be less pronounced, with catalase levels showing only a modest increase and GPX activity remaining largely unaffected. nih.gov The ability of this compound to boost the cell's intrinsic antioxidant defenses, particularly SOD2, represents an important indirect mechanism of its cytoprotective action. nih.gov

Table 2: Impact of this compound on Endogenous Antioxidant Enzymes

Enzyme Effect on Protein Level/Activity Duration of Effect Source
Manganese Superoxide Dismutase (SOD2) Significant increase (at least 15-fold) Up to 30 hours nih.govnih.gov
Catalase Modest increase (2.6-fold) Not specified nih.gov
Glutathione Peroxidase (GPX) No significant change Not specified nih.gov

Genomic Integrity Maintenance and DNA Damage Response

This compound contributes to the maintenance of genomic integrity through various mechanisms that modulate the DNA damage response. It has been shown to have anti-mutagenic and anti-carcinogenic characteristics, in part by affecting redox-sensitive transcription factors and gene expression related to DNA repair. tandfonline.com

Modulation of DNA Repair Pathways by this compound

This compound influences several DNA repair pathways. The disulphidic form of WR-1065, WR-33278, is implicated in DNA repair activity. nih.gov There is evidence that amifostine can upregulate the expression of proteins responsible for DNA repair. tandfonline.com Furthermore, this compound has been shown to directly activate the Tip60 acetyltransferase. nih.govresearchgate.net Tip60 is a crucial upstream regulator of the ATM kinase, a central protein in the DNA damage response pathway. nih.gov By activating Tip60, this compound may facilitate a more open chromatin structure, potentially increasing the access of DNA repair machinery to sites of damage. nih.gov This suggests a mechanism of radioprotection that is independent of its free radical scavenging ability. nih.govresearchgate.net

Reduction of Radiation-Induced DNA Double-Strand Breaks

This compound is effective in protecting against the formation of DNA double-strand breaks (DSBs), which are among the most lethal forms of radiation-induced damage. nih.govyoutube.com The presence of this compound during irradiation leads to a decrease in the number of initial DNA double-strand breaks. tandfonline.comnih.gov This protective effect is thought to be a direct consequence of its ability to scavenge free radicals before they can damage the DNA. tandfonline.com

The formation of γ-H2AX foci is a sensitive indicator of DNA double-strand breaks. mdpi.comyoutube.com Studies have demonstrated that pretreatment with WR-1065 significantly reduces the formation of radiation-induced γ-H2AX foci across all phases of the cell cycle. nih.gov This reduction in DSBs is a key factor in the radioprotective effect of this compound, as incorrectly repaired DSBs are a major cause of radiation-induced mutations and cell death. nih.gov

Table 3: Effect of this compound on DNA Double-Strand Breaks

Parameter Effect of this compound Method of Measurement Source
DNA Double-Strand Breaks (DSBs) Reduces induction Neutral elution nih.gov
γ-H2AX Foci Reduces formation Immunofluorescence nih.gov

Disruption of Homologous Recombination and Prevention of Hyperstimulation

While homologous recombination (HR) is a vital pathway for the high-fidelity repair of DNA double-strand breaks, its overstimulation in response to genotoxic stress can lead to genomic instability. nih.govnih.gov this compound has been shown to disrupt and suppress hyperactive homologous recombination. nih.govnih.gov This is considered a previously unrecognized mechanism by which WR-1065 exerts its radioprotective effects, particularly in the context of delayed genomic instability. nih.govnih.gov

By preventing the hyper-recombination that can follow radiation exposure, this compound helps to maintain genomic stability in the surviving cells and their progeny. nih.gov This effect has been observed in various mammalian cell systems and is thought to contribute to the long-term protective effects of the compound. nih.gov

Inhibition of DNA Topoisomerase IIα Activity

This compound has been identified as an inhibitor of DNA topoisomerase IIα, an essential enzyme involved in DNA replication, transcription, and chromosome segregation. nih.gov Topoisomerase IIα functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA strand, thereby resolving topological problems. embopress.orgyoutube.com

Role of Disulfide Metabolite (WR-33278) in DNA Helix Stabilization

The disulfide metabolite of amifostine's active thiol, known as WR-33278, plays a crucial role in protecting genetic material. This protective action is achieved through direct interaction with the DNA molecule. nih.gov Research indicates that WR-33278 binds to DNA, inducing structural variations and distortions in the B-DNA helix. researchgate.netdtic.mil This binding can cause the DNA to become more compact, reducing the accessibility of sites that are vulnerable to attack by radiolytic species. researchgate.net Specifically, WR-33278 has been shown to induce the packaging of supercoiled plasmid DNA into liquid-crystalline condensates. researchgate.net This condensation provides a significant physical barrier against damage. Furthermore, WR-33278 has been found to stimulate the activity of eukaryotic topoisomerase I, an enzyme involved in altering DNA supercoiling. nih.gov This suggests that the protective effects may also be partially mediated by altering the topological state of DNA, making it less susceptible to damage. nih.gov

Cellular Signaling Pathway Modulation

The active thiol metabolite of amifostine, WR-1065, is a potent modulator of various cellular signaling pathways, influencing critical decisions regarding cell survival, death, and proliferation. researchgate.net

Alterations in Cell Cycle Progression

WR-1065 has been demonstrated to significantly alter the progression of the cell cycle. researchgate.netnih.gov Exposure of cells to WR-1065 can lead to a temporary arrest, with studies showing an accumulation of cells in the G2 phase. nih.govnih.gov This cell cycle delay is consistent with the inhibition of topoisomerase IIα activity, as WR-1065 has been shown to reduce both the activity and phosphorylation levels of this enzyme. nih.govnih.gov In cells with functional p53, WR-1065 can also induce a delay in the G1/S transition. nih.govnih.govkoreascience.kr This G1 arrest provides a window for DNA repair before the cell commits to replication. researchgate.net

Activation of p53 via JNK-Dependent Signaling

A key mechanism of WR-1065's action is the activation of the p53 tumor suppressor protein through a non-genotoxic pathway. nih.gov WR-1065 treatment leads to the activation of c-Jun N-terminal kinase (JNK). nih.govmedchemexpress.com This activated JNK then phosphorylates p53 at threonine 81, a known target site for JNK. nih.govmedchemexpress.comresearchgate.net This phosphorylation event, along with a decrease in the formation of a complex between p53 and inactive JNK, leads to the stabilization and accumulation of p53 by allowing it to escape from proteasome-dependent degradation. nih.govresearchgate.netresearchgate.net

Modulation of p21waf-1 and MDM2 Expression

The activation of p53 by WR-1065 leads to the transcriptional upregulation of its downstream targets, most notably the cyclin-dependent kinase inhibitor p21waf-1. nih.govnih.govnih.gov The induction of p21waf-1 is a critical factor in mediating the G1 cell cycle arrest observed after WR-1065 treatment. nih.govnih.gov Studies using cells where p53 is disabled have shown that the induction of p21waf-1 by WR-1065 is p53-dependent. nih.gov However, some research indicates that amifostine can also induce p21 expression through a p53-independent pathway, although this induction alone may not be sufficient to sustain a G1 arrest. nih.govkoreascience.kr Additionally, WR-1065 has been shown to prevent the formation of p53-MDM2 complexes, which further contributes to p53 stabilization, as MDM2 targets p53 for degradation. researchgate.net

Regulation of Redox-Sensitive Transcription Factors (e.g., NF-κB, AP-1)

As a thiol-containing compound, WR-1065 can influence the cellular redox state, which in turn affects the activity of redox-sensitive transcription factors. researchgate.net It has been shown that WR-1065 activates the nuclear transcription factor kappa B (NF-κB). nih.govnih.govbioone.org This activation is a key step in the delayed radioprotective effect of the compound. nih.govnih.gov Under non-reducing conditions, WR-1065 can also bind to the c-Jun subunit of activator protein-1 (AP-1), modulating its activity. nih.gov The modulation of these transcription factors influences the expression of a host of genes involved in cellular stress responses and survival. researchgate.net

Effects on Specific Gene Expression Profiles (e.g., Myc, Thymidine (B127349) Kinase, Manganese Superoxide Dismutase)

The signaling changes induced by amifostine's metabolites result in altered expression of specific genes critical to cell function. Research has shown that both the thiol (WR-1065) and disulfide (WR-33278) forms can repress the expression of the c-myc proto-oncogene. nih.gov In contrast, other studies have suggested that amifostine and its metabolites may upregulate genes involved in cell proliferation, such as thymidine kinase. nih.gov A well-documented effect is the upregulation of the antioxidant enzyme manganese superoxide dismutase (MnSOD or SOD2). nih.govnih.gov This increase in MnSOD expression is mediated by the activation of NF-κB and contributes significantly to the enhanced protection against oxidative stress. nih.govnih.govbioone.org

GeneEffect of Amifostine/MetabolitesPrimary Function
Myc Repression nih.govRegulation of cell proliferation and apoptosis mdpi.com
Thymidine Kinase Upregulation nih.govDNA synthesis nih.gov
Manganese Superoxide Dismutase (MnSOD) Upregulation nih.govnih.govMitochondrial antioxidant defense nih.gov

Regulation of Tip60 Acetyltransferase and ATM Kinase Activity

This compound, also known as WR-1065, influences cellular responses to DNA damage by modulating key signaling pathways. Research has shown that WR-1065 can directly regulate the activity of the Tip60 acetyltransferase, a critical upstream regulator of the Ataxia-Telangiectasia Mutated (ATM) kinase. e-century.us Tip60 is a histone acetyltransferase (HAT) that plays a pivotal role in the DNA damage response by acetylating various proteins, including ATM and p53. e-century.usnih.govnih.gov

Studies have demonstrated that WR-1065 robustly activates the acetyltransferase activity of Tip60. e-century.us This activation has been observed both in cellular models and in vitro with purified Tip60, suggesting a direct interaction between the this compound and the enzyme. e-century.us The activation of Tip60 is a crucial step in the signaling cascade that responds to DNA double-strand breaks. Following DNA damage, Tip60 acetylates ATM, which is a necessary step for the full activation of ATM's kinase activity. e-century.usnih.gov

However, the relationship between WR-1065-mediated Tip60 activation and subsequent ATM activation is complex. While WR-1065 strongly activates Tip60, this alone is not sufficient to induce a robust activation of ATM kinase activity. e-century.us This suggests that other factors, likely related to the localization of ATM at the sites of DNA damage, are required for its full activation following DNA damage. e-century.us Furthermore, the radioprotective effects of WR-1065 are not entirely dependent on the Tip60-ATM pathway. WR-1065 has been shown to protect cells lacking ATM expression from ionizing radiation, indicating that it exerts its protective effects through multiple mechanisms. nih.gov

Under normal, non-stressed conditions, Tip60 levels and activity are kept in check. For instance, the activating transcription factor-2 (ATF2) can cooperate with the Cul3 ubiquitin ligase to promote the degradation of Tip60. nih.govresearchgate.netmssm.edu Following ionizing radiation, the association between ATF2 and Tip60 decreases, leading to Tip60 stabilization and enhanced activity. nih.govresearchgate.net The ability of WR-1065 to directly activate Tip60 represents a mechanism that is independent of its function as a free radical scavenger. nih.gov

Table 1: Effect of this compound (WR-1065) on DNA Damage Response Regulators
RegulatorEffect of WR-1065Observed OutcomeReference
Tip60 AcetyltransferaseDirect ActivationRobustly activates the acetyltransferase activity of Tip60 in vitro and in cells. e-century.us
ATM KinaseMinimal/Indirect ActivationWR-1065-induced Tip60 activation alone is insufficient for robust ATM kinase activation. e-century.us
Cellular RadioprotectionProtection Independent of ATMProtects cells lacking ATM from ionizing radiation, indicating multiple protective pathways. nih.gov

Apoptosis and Cell Survival Regulation

This compound (WR-1065) plays a significant role in inhibiting apoptosis, or programmed cell death, induced by cytotoxic treatments like chemotherapy and radiation. nih.govnih.gov This anti-apoptotic effect is a key component of its cytoprotective mechanism in normal tissues. researchgate.net Studies have shown that pretreatment with amifostine can prevent the apoptosis of peripheral blood lymphocytes in cancer patients undergoing chemotherapy. nih.gov

The mechanisms behind this inhibition are multifaceted. As a potent antioxidant, WR-1065 scavenges free radicals, which are major inducers of DNA damage and subsequent apoptosis. researchgate.nettandfonline.com Beyond radical scavenging, amifostine and its active metabolite can influence the expression of proteins that regulate apoptosis. tandfonline.com This includes the potential upregulation of anti-apoptotic proteins like Bcl-2. tandfonline.com

Furthermore, WR-1065 interacts with the p53 tumor suppressor protein, a central figure in apoptosis regulation. nih.govmedchemexpress.com WR-1065 can activate p53 through a c-Jun N-terminal kinase (JNK)-dependent pathway. medchemexpress.com The binding of WR-1065 to p53 can alter the protein's conformation, enhance its DNA binding capabilities, and activate transcriptional targets that regulate apoptosis. nih.gov In some cellular contexts, the presence of functional p53 is crucial for WR-1065 to exert its protective effects and prevent cell death. nih.gov For example, in p53-proficient cells, amifostine was found to induce a G1 cell cycle arrest and protect against paclitaxel-induced toxicity, an effect not seen in p53-deficient cells. nih.gov

A critical aspect of this compound's action is its ability to selectively protect normal cells from apoptosis while having a lesser, or in some cases, potentiating, effect on cancer cells. nih.govnih.gov This differential modulation is fundamental to its clinical utility, aiming to reduce treatment-related toxicity without compromising anti-tumor efficacy. nih.gov

The basis for this selectivity is multifactorial. Firstly, the conversion of the prodrug amifostine to the active thiol WR-1065 is catalyzed by alkaline phosphatase, an enzyme that is generally more abundant in the endothelium of normal tissues compared to most tumors. tandfonline.comnih.govnih.gov Additionally, the tumor microenvironment is often acidic and poorly vascularized, which further limits the uptake and activation of amifostine in malignant tissues. tandfonline.comnih.gov Consequently, normal tissues can accumulate significantly higher concentrations of the protective WR-1065. tandfonline.com

Research has demonstrated this differential effect in various cell types. In one study, WR-1065 significantly reduced radiation- and etoposide-induced apoptosis in myeloid leukemic HL-60 cells but did not reduce apoptosis in normal human peripheral blood mononuclear cells (PBMCs). nih.gov Conversely, another study investigating the effect of amifostine on damage induced by the chemotherapeutic agent idarubicin (B193468) found that it protected normal human lymphocytes while potentiating apoptosis in chronic myelogenous leukaemia K562 cells. nih.govresearchgate.net This potentiation in cancer cells was observed through increased apoptotic DNA fragmentation, chromatin condensation, and caspase-3 activity. nih.gov The cellular status of proteins like p53 and the presence of oncogenic kinases can play a role in this diverse response. nih.govnih.govkoreascience.kr For instance, in the absence of p53, amifostine has been shown to enhance the cytotoxicity of paclitaxel (B517696) in cancer cells. nih.gov

Table 2: Differential Effects of this compound (WR-1065) on Apoptosis
Cell TypeInducing AgentEffect of WR-1065Reference
Normal Human LymphocytesIdarubicinDecreased DNA double-strand breaks (protective) nih.gov
K562 Leukemia CellsIdarubicinIncreased DNA double-strand breaks and potentiation of apoptosis nih.gov
HL-60 Myeloid Leukemia CellsIonizing Radiation (8 Gy)Greatly reduced percentage of radiation-induced apoptosis nih.gov
HL-60 Myeloid Leukemia CellsEtoposide (1 µM)Greatly reduced percentage of etoposide-induced apoptosis nih.gov
Normal Human PBMCsIonizing RadiationNo reduction in radiation-induced apoptosis nih.gov
p53-proficient HCT116 cellsAmifostine aloneShowed low-level resistance to amifostine-induced apoptosis nih.gov
p53-deficient HCT116 cellsAmifostine aloneMore susceptible to amifostine-induced apoptosis nih.gov

Beyond its effects on the nucleus and common apoptotic pathways, this compound provides protection at the subcellular level by stabilizing lysosomes against oxidative stress. nih.gov Lysosomes are acidic organelles that contain "loose" iron and are primary targets for damage mediated by oxidants and radiation. nih.gov Rupture of the lysosomal membrane can release hydrolytic enzymes into the cytoplasm, leading to cellular damage and death.

The chemical properties of WR-1065 facilitate its protective role in this context. As a weak base, WR-1065 preferentially accumulates within the acidic environment of lysosomes through a process known as proton trapping. nih.gov Once concentrated inside the lysosome, the thiol groups of WR-1065 can interact with the intralysosomal iron. This interaction is thought to suppress the iron's ability to catalyze the formation of damaging reactive oxygen species, thereby minimizing oxidant-induced lysosomal damage and subsequent cell death. nih.gov

In a study using cultured J774 cells, WR-1065 was shown to be remarkably effective in this role. Cells pre-treated with a very low concentration of WR-1065 (0.4 µM) were protected from hydrogen peroxide-mediated lysosomal rupture and cell death. nih.gov On a molar basis, WR-1065 was found to be approximately 2,500 times more effective than the iron chelator desferrioxamine in preventing this specific type of cellular injury. nih.gov This high efficiency is attributed to the preferential concentration of WR-1065 within the lysosomes. nih.gov

Preclinical Research Investigations with Amifostine Thiol

In Vitro Studies on Cellular Protection Models

In vitro studies have been instrumental in characterizing the direct effects of amifostine (B1664874) thiol on cells, providing a controlled environment to assess its protective capabilities against various genotoxic stressors.

Protection of Mammalian Cell Lines from Genotoxic Stress

Amifostine thiol has demonstrated a significant capacity to protect a variety of mammalian cell lines from the cytotoxic effects of genotoxic agents, including ionizing radiation and chemotherapeutic drugs. The protective effect is largely attributed to its potent free radical scavenging activity, which neutralizes reactive oxygen species generated by these agents.

Research has shown that pretreatment with this compound can enhance the survival of normal human endothelial cells (HUVEC) exposed to cisplatin, without affording protection to various cancer cell lines such as A549 non-small cell lung cancer, DND-1A melanoma, and HeLa cervical carcinoma. nih.gov This differential effect is a cornerstone of its potential clinical utility. Studies using Chinese Hamster Ovary (CHO) AA8 cells and human colon cancer RKO36 cells have further substantiated the radioprotective effects of this compound. nih.gov In RKO36 cells, for instance, this compound has been shown to protect against cell death and chromosomal damage induced by ionizing radiation. nih.gov

The protective mechanism is multifaceted, involving not only the scavenging of free radicals but also the donation of hydrogen atoms to repair damaged DNA and the induction of a state of hypoxia in treated cells. scielo.br

Table 1: Protection of Mammalian Cell Lines by this compound from Genotoxic Stress

Cell Line Genotoxic Agent Protective Outcome Observed
Human Umbilical Vein Endothelial Cells (HUVEC) Cisplatin Increased cell survival
Chinese Hamster Ovary (CHO) AA8 Ionizing Radiation Changes in cell cycle progression and enzyme activity
Human Colon Cancer RKO36 Ionizing Radiation Protection from chromosomal damage and cell death

Assessment of Anti-mutagenic and Anti-clastogenic Effects

Beyond general cellular protection, this compound has exhibited notable anti-mutagenic and anti-clastogenic properties. It has been shown to reduce the frequency of mutations and chromosomal aberrations induced by genotoxic agents. This protective effect extends to mitigating delayed genomic instability, a phenomenon where genetic damage manifests in the progeny of irradiated cells. nih.govresearchgate.net

In RKO36 cells, this compound was found to protect against delayed genomic instability following exposure to ionizing radiation. nih.gov The mechanisms underlying these effects are complex and are thought to involve the scavenging of free radicals, which are major contributors to DNA damage, and the modulation of DNA repair pathways. scielo.br Studies have shown that this compound can reduce radiation-induced genetic damage, including single and double DNA-strand breaks, chromosomal aberrations, and micronuclei formation in mammalian cells. scielo.br

Effects on Cellular Growth and Survival in Response to Cytotoxic Agents

This compound has been observed to influence cellular growth and survival in the presence of cytotoxic agents. While it protects normal cells, it does not appear to compromise the cytotoxic efficacy of these agents against tumor cells. nih.govtandfonline.com This selectivity is a critical aspect of its preclinical profile.

In studies with RKO36 cells, it was noted that while millimolar concentrations of this compound could be cytotoxic with continuous treatment, a 30-minute treatment with 4 mM this compound protected the cells from chromosomal damage and death induced by ionizing radiation. nih.gov Interestingly, lower, non-toxic concentrations (40 μM) of this compound, while not significantly protecting against immediate cell death, were effective in mitigating delayed genomic instability in the descendants of irradiated cells. researchgate.net This suggests that even at lower concentrations, this compound can have long-term protective effects on the genome.

Table 2: Effects of this compound on Cellular Endpoints in Response to Cytotoxic Agents

Cell Line Cytotoxic Agent This compound Concentration Observed Effect
RKO36 Ionizing Radiation 4 mM Protection from immediate cell death and chromosomal damage
RKO36 Ionizing Radiation 40 µM Mitigation of delayed genomic instability

In Vivo Studies and Tissue-Specific Radioprotection

In vivo studies in various animal models have been crucial in demonstrating the translation of the cellular protective effects of this compound to a whole-organism level, highlighting its potential for tissue-specific radioprotection.

Protection of Normal Tissues in Diverse Animal Models

Preclinical studies in animal models, predominantly rodents, have consistently shown that amifostine can protect a wide range of normal tissues from the damaging effects of radiation. tandfonline.com These tissues include the bone marrow, hematopoietic system, gastrointestinal tract, kidneys, and salivary glands. nih.govtandfonline.com

In murine models, amifostine has been shown to protect hematopoietic progenitors within the blood-forming tissues of irradiated mice. tandfonline.com Studies in rats have demonstrated the protective effects of amifostine on the parotid glands, mitigating radiation-induced damage. The selective protection of normal tissues is attributed to the higher alkaline phosphatase activity, lower pH, and better vascularization of normal tissues compared to tumors, leading to a more efficient uptake and activation of amifostine to its active thiol form, WR-1065. tandfonline.com

Mitigation of Radiation-Induced Organ-Specific Toxicities

This compound has demonstrated efficacy in mitigating a variety of radiation-induced organ-specific toxicities in animal models. For instance, in studies with rats, amifostine was found to have a radioprotective effect on spermiogenetic cells in the testis when administered prior to radiation. researchgate.net Pretreatment with amifostine reduced the decrease in primary spermatocyte counts and prevented ultrastructural damage to the testicular tissue. researchgate.net

In mice, oral administration of amifostine resulted in a significant enrichment of the active metabolite, WR-1065, in the intestines compared to tumors. researchgate.netbiorxiv.org This localized concentration of the protective agent in the gastrointestinal tract is particularly relevant for mitigating radiation-induced intestinal injury. These findings underscore the potential of this compound to reduce the debilitating side effects of radiotherapy on specific organs, thereby potentially improving the therapeutic index of cancer treatment.

Table 3: Concentration of this compound (WR-1065) in Different Tissues in Mice

Tissue Concentration of WR-1065 (pmol/mg tissue)
Duodenum 200.6 ± 23.3
Jejunum 757.7 ± 26.8
Liver 59.9 ± 26.8
Tumor 24.5 ± 1.9

Investigations into Neuroprotective Efficacy

Preclinical studies have demonstrated the potential of this compound (WR-1065) to protect nervous tissue from various insults. In a rat model of Parkinson's disease, WR-1065 was shown to protect dopaminergic neurons from damage and apoptosis induced by the neurotoxin 6-hydroxydopamine, resulting in a reduction in catalepsy nih.gov. Research in a mouse model of Alzheimer's disease indicated that amifostine treatment led to improved spatial working memory, reduced lipid peroxidation, and decreased levels of proinflammatory markers in brain tissue researchgate.net.

Furthermore, amifostine has been investigated for its ability to mitigate cognitive deficits induced by radiation. In male mice exposed to heavy ion radiation, pretreatment with amifostine restored preference for a novel object, suggesting a protective effect against radiation-induced cognitive impairment medchemexpress.com. Preclinical evidence also supports its efficacy in protecting against chemotherapy-induced neurotoxicity. Studies have shown that amifostine can protect against cisplatin-induced neurotoxicity nih.gov. The cytoprotective properties of amifostine are attributed to its ability to scavenge free radicals and reduce inflammation in the central nervous system nih.govnih.gov.

Table 1: Summary of Preclinical Studies on the Neuroprotective Efficacy of this compound
Preclinical ModelKey FindingsReference
Rat Model of Parkinson's Disease (6-hydroxydopamine-induced)Protected dopaminergic neurons from damage and apoptosis; reduced catalepsy. nih.gov
Mouse Model of Alzheimer's Disease (scopolamine-induced)Improved spatial working memory; reduced lipid peroxidation and proinflammatory markers. researchgate.net
Mouse Model of Radiation-Induced Cognitive Injury (heavy ion radiation)Restored preference for novel objects, indicating mitigation of cognitive deficits. medchemexpress.com
Models of Chemotherapy-Induced NeurotoxicityDemonstrated protection against cisplatin-induced neurotoxicity. nih.gov

Interaction with Chemotherapeutic Agents

This compound's interactions with various classes of chemotherapeutic agents have been a primary focus of preclinical research, aiming to understand its selective protection of normal tissues without compromising antitumor efficacy.

Modulation of Platinum-Agent-Induced DNA Damage and Cytotoxicity

Amifostine and its active metabolite, WR-1065, have been shown to protect normal cells from the DNA-damaging effects of platinum-based chemotherapy agents like cisplatin. In vivo studies using a comet assay in mice demonstrated that amifostine provided significant DNA protection to peripheral blood leukocytes against cisplatin-induced damage medchemexpress.com. The protective mechanism involves the thiol group of WR-1065, which can bind to and detoxify reactive platinum species, thereby reducing the formation of platinum-DNA adducts researchgate.net. Research has also indicated that this compound can reduce cisplatin-induced mutations at the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) locus in V79 cells .

Protective Effects against Antimitotic Agent Toxicity

Preclinical studies have extended the cytoprotective profile of amifostine to include antimitotic agents such as paclitaxel (B517696). Research has shown that pretreatment with amifostine can protect normal tissues from the cytotoxic effects of taxanes nih.govnih.gov. In non-transformed cells, WR-1065 was found to protect against paclitaxel toxicity in a p53-dependent manner, a protective effect that was not observed in malignant cells . This selective protection is a key aspect of its potential clinical utility.

Interactions with Alkylating Agents and Related DNA Damage Pathways

This compound has demonstrated protective effects against the toxicity of alkylating agents. As a free radical scavenger, amifostine can quench DNA-damaging species generated by these agents researchgate.net. Preclinical studies have shown that amifostine affords protection against bone marrow toxicity induced by a range of alkylating agents, including cyclophosphamide researchgate.net. In studies involving patients treated with cyclophosphamide, pretreatment with amifostine was associated with a reduction in the degree and duration of granulocytopenia.

Table 2: Preclinical Interactions of this compound with Chemotherapeutic Agents
Chemotherapeutic Agent ClassAgent ExampleObserved Protective Effects of this compoundReference
Platinum AgentsCisplatinReduced DNA damage in peripheral blood leukocytes; decreased formation of DNA adducts; reduced mutagenicity. medchemexpress.comresearchgate.net
Antimitotic AgentsPaclitaxelProtected normal tissues from cytotoxicity; protection in non-transformed cells was p53-dependent. nih.govnih.gov
Alkylating AgentsCyclophosphamideProtected against bone marrow toxicity; reduced the severity and duration of granulocytopenia. researchgate.net

Research on Delayed Genomic Instability and Carcinogenesis

Beyond its immediate cytoprotective effects, the long-term consequences of this compound treatment, particularly concerning genomic stability and the risk of carcinogenesis, have been investigated.

Prevention of Delayed Genomic Instability

A significant concern with agents that protect cells from initial damage is the potential for surviving cells to harbor latent genomic instability, which can lead to delayed adverse effects, including carcinogenesis. Preclinical research has shown that WR-1065 is effective in mitigating radiation-induced delayed genomic instability nih.govnih.gov. Studies using a reporter-based assay demonstrated that WR-1065 can reduce both the direct and delayed detrimental effects of both high- and low-LET radiation exposures nih.gov. Even at low, non-toxic concentrations that did not protect against immediate cell death, WR-1065 significantly decreased delayed genomic instability in the progeny of irradiated cells nih.govnih.gov.

The mechanisms underlying this protection are multifaceted. One proposed mechanism is the suppression of hyper-recombination. WR-1065 has been shown to decrease the frequency of DNA damage-induced homologous recombination, thereby protecting cells from the potentially mutagenic consequences of excessive recombination nih.gov. Another contributing factor is the upregulation of manganese superoxide (B77818) dismutase (MnSOD), an important antioxidant enzyme, which may help to mitigate the persistent oxidative stress associated with genomic instability nih.gov. These findings suggest that this compound not only protects against acute toxicity but may also reduce the long-term risk of radiation-induced genomic instability and subsequent carcinogenesis nih.gov.

Table 3: Research Findings on this compound and Delayed Genomic Instability

Research FocusKey FindingsProposed MechanismReference
Radiation-Induced Genomic InstabilityWR-1065 protects against both immediate and delayed genomic instability following high- and low-LET radiation.- Free radical scavenging
  • Suppression of hyper-recombination
  • Upregulation of Manganese Superoxide Dismutase (MnSOD)
  • nih.govnih.govnih.gov
    Homologous RecombinationWR-1065 treatment decreases the frequency of DNA damage-induced homologous recombination.Prevents potentially mutagenic effects of excessive recombination. nih.gov

    Studies on Anti-carcinogenic Characteristics and Mutagenesis Prevention

    The active thiol metabolite of amifostine, WR-1065, has been the subject of numerous preclinical investigations to determine its potential to prevent or reduce the incidence of cancer (anti-carcinogenesis) and to protect against genetic mutations (mutagenesis prevention). These studies have explored its efficacy against damage induced by both radiation and chemical agents in a variety of in vitro and in vivo models.

    The mechanisms underlying the anti-carcinogenic and anti-mutagenic properties of this compound are multifaceted. A primary mode of action is the scavenging of free radicals generated by radiation and certain chemical carcinogens, which prevents these reactive molecules from damaging DNA. researchgate.net Additionally, WR-1065 has been shown to influence cellular processes that are critical in the defense against carcinogenesis, including effects on the cell cycle and the activation of tumor suppressor proteins like p53.

    Preclinical evidence suggests that amifostine can afford protection against mutagenesis and carcinogenesis induced by both chemotherapy and radiotherapy.

    In Vitro Investigations of Antimutagenesis

    In controlled laboratory settings, WR-1065 has demonstrated a significant ability to reduce the mutagenic effects of various agents. These studies often utilize cell lines to quantify the frequency of mutations at specific genetic loci.

    One notable study investigated the capacity of WR-1065 to protect against the mutagenic effects of the nucleoside reverse transcriptase inhibitor pair zidovudine (AZT) and didanosine (ddI). In this research, human lymphoblastoid TK6 cells were exposed to the mutagenic agents with and without the presence of WR-1065. The results, as detailed in the table below, showed a substantial reduction in the frequency of mutations at the HPRT locus in the cells that were co-treated with WR-1065. nih.gov Specifically, WR-1065 was found to reduce the mutagenic effects of the AZT-ddI combination by at least 85%. nih.gov

    Further in vitro research has focused on the protective effects of WR-1065 against radiation-induced genetic damage. Studies using RKO36 human colon carcinoma cells have shown that pretreatment with WR-1065 can protect against delayed genomic instability, a hallmark of carcinogenesis, following exposure to ionizing radiation. nih.gov At a concentration of 40 μM, WR-1065 was effective in significantly decreasing this delayed instability in the progeny of irradiated cells, even though this concentration did not protect the cells from immediate cell death. nih.gov This suggests a mechanism that goes beyond simple radical scavenging and involves the modulation of cellular repair and response pathways.

    Antimutagenic Effects of this compound (WR-1065) in In Vitro Models

    Study ModelMutagenKey FindingsReference
    Human TK6 Lymphoblastoid CellsZidovudine (AZT) & Didanosine (ddI)WR-1065 (150 μM) significantly reduced the HPRT mutant frequency induced by AZT-ddI (100 μM). The mutant frequency in cells treated with AZT-ddI plus WR-1065 was not significantly different from the control group. nih.gov
    RKO36 Human Colon Carcinoma CellsIonizing Radiation (X-rays and Iron Ions)A low concentration of WR-1065 (40 μM) significantly reduced delayed genomic instability in the progeny of irradiated cells. A higher concentration (4 mM) protected cells from immediate radiation-induced chromosomal damage and cell death. nih.gov

    In Vivo Studies on Anti-carcinogenesis

    Animal models have been instrumental in evaluating the anti-carcinogenic potential of amifostine in a whole-organism context. These studies typically involve exposing animals to a known carcinogen and observing the effect of amifostine treatment on tumor development, incidence, and multiplicity.

    In a study utilizing a mouse skin carcinogenesis model, the chemopreventive effects of amifostine were assessed against the chemical carcinogen 7,12-dimethylbenz(a)anthracene (DMBA) as the initiator and 12-O-tetradecanoylphorbol-13-acetate (TPA) as the promoter. researchgate.net Amifostine was administered at different stages of carcinogenesis. The most significant chemopreventive effect, in terms of both the number of tumors and the percentage of mice with tumors, was observed when amifostine was given before both the initiation and promotion phases. researchgate.net

    Another significant in vivo study examined the effect of amifostine on the late effects of total-body irradiation (TBI) in C3H mice. nih.govbioone.org In this lifespan study, amifostine was administered prior to a lethal dose of radiation. The findings indicated that amifostine treatment offered protection against radiation-induced hematopoietic tumors. nih.gov The incidence of these neoplasms at 80 weeks post-irradiation was significantly reduced in the amifostine-treated group compared to the group that received a lower dose of radiation without amifostine. bioone.org However, the protection against solid neoplasms was less complete, with a higher incidence observed in the amifostine-treated group compared to the lower-dose radiation group. nih.govbioone.org

    Anti-carcinogenic Effects of this compound in In Vivo Models

    Animal ModelCarcinogenKey FindingsReference
    CD-1 Mice (Skin Carcinogenesis Model)DMBA (Initiator) & TPA (Promoter)Amifostine administered before both initiation and promotion significantly reduced tumor multiplicity and incidence. At week 22, the mean tumor count was 4.82 in the fully protected group versus 40.81 in the control group. researchgate.net
    C3H MiceTotal-Body Irradiation (TBI)Amifostine pretreatment before 10.8 Gy TBI reduced the incidence of hematopoietic neoplasms at 80 weeks to 24%, compared to 47% in mice receiving 5.4 Gy TBI alone. However, the incidence of solid neoplasms was higher in the amifostine-treated group. bioone.org

    Advanced Research Methodologies and Analytical Approaches for Amifostine Thiol Studies

    Cellular and Molecular Assays

    Clonogenic assays are a fundamental tool in radiobiology and cancer research to determine the ability of a single cell to proliferate indefinitely and form a colony. nih.govnih.gov This technique is crucial for assessing the cytoprotective effects of amifostine (B1664874) thiol. In a study involving human endothelial cells (HMEC), the clonogenic assay was used to evaluate the radioprotective potential of WR-1065. The findings demonstrated that a 4 mM concentration of WR-1065 exhibited a radioprotective effect, whereas a lower concentration of 40 μM did not show cytoprotective properties in this cell line. aacrjournals.org This assay provides quantitative data on cell survival, which is essential for determining the efficacy of amifostine thiol as a radioprotector.

    Cell LineTreatmentConcentration of WR-1065Outcome
    HMECX-ray irradiation4 mMRadioprotective effect observed aacrjournals.org
    HMECX-ray irradiation40 μMNo cytoprotective effect observed aacrjournals.org

    Micronucleus assays serve as a critical method for evaluating chromosomal damage. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronuclei is indicative of genotoxic events.

    Studies have shown that this compound can mitigate chromosomal damage. For instance, pretreatment with a low concentration (40 μM) of WR-1065 was found to protect cells from long-term chromosomal damage, as detected by the micronucleus formation assay. nih.gov In another investigation, amifostine was shown to significantly inhibit micronucleation induced by mitomycin C (MMC) in lymphocytes from both healthy individuals and Fanconi anemia (FA) patients, suggesting a protective effect against chromosomal breakage induced by alkylating agents. mdpi.com The protective mechanism is likely linked to its antioxidant properties. mdpi.com

    Cell TypeInducing AgentThis compound TreatmentResult
    Human Lymphocytes (Healthy)Mitomycin C (MMC)Pre-treatmentSignificant inhibition of micronucleation mdpi.com
    Human Lymphocytes (Fanconi Anemia)Mitomycin C (MMC)Pre-treatmentSignificant inhibition of micronucleation mdpi.com
    Irradiated CellsIonizing Radiation40 μM Pre-treatmentProtection from long-term chromosomal damage nih.gov

    This compound's protective effects are closely linked to its ability to modulate DNA damage and repair processes. Various techniques are employed to quantify these effects. The active thiol metabolite, WR-1065, is known to scavenge free radicals and chemically repair DNA by donating a hydrogen atom to radiation-damaged DNA. nih.gov

    The Comet assay, or single-cell gel electrophoresis, is a widely used method to detect DNA strand breaks. In studies on thyroid cancer cells, the Comet assay was utilized to quantify DNA damage induced by oxidative stress (H₂O₂), the radiomimetic agent neocarzinostatin, and γ-radiation. nih.govnih.gov These studies demonstrated the selective action of WR-1065, which prevented oxidative stress-induced DNA damage in normal fibroblasts but did not protect thyroid cancer cells. nih.gov This highlights the importance of quantifying DNA damage to understand the differential effects of this compound in normal versus cancerous tissues.

    Another key technique is the quantification of γ-H2AX foci. The phosphorylation of histone H2AX to form γ-H2AX is one of the earliest cellular responses to DNA double-strand breaks. Immunofluorescence microscopy is used to visualize and count these foci, providing a quantitative measure of DNA double-strand breaks.

    Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. auctoresonline.org By staining cells with a fluorescent dye that binds to DNA, the DNA content of individual cells can be measured, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

    Studies have demonstrated that this compound can influence cell cycle progression. In human endothelial cells (HMEC), a 4 mM concentration of WR-1065 led to a decrease in the G1 phase and an accumulation of cells in the G2 phase, with no significant change in the S phase. aacrjournals.org In contrast, a lower, non-radioprotective concentration of 40 μM did not significantly alter the cell cycle distribution. aacrjournals.org Furthermore, the effects of amifostine on the cell cycle can be dependent on the p53 tumor suppressor protein. In p53-proficient cells, amifostine induced a G1 arrest. nih.govresearchgate.net

    Cell LineWR-1065 ConcentrationEffect on Cell Cyclep53 Status
    HMEC4 mMG1 phase decrease, G2 phase accumulation aacrjournals.orgNot specified
    HMEC40 μMNo significant modification aacrjournals.orgNot specified
    HCT116Not specifiedG1 arrest nih.govProficient
    HCT116Not specifiedNo G1 arrest nih.govDeficient

    Western blotting is a widely used technique to detect specific proteins in a sample and to analyze their expression levels and post-translational modifications. nih.gov This method is crucial for investigating the molecular pathways affected by this compound.

    Research has utilized Western blotting to examine the effect of amifostine on the expression of key regulatory proteins. For example, in studies investigating the role of p53, Western blotting was used to determine the expression levels of p53 and its downstream target, p21, in response to amifostine treatment. nih.gov Additionally, Western blotting has been employed to analyze changes in proteins involved in metabolic pathways, such as those related to anaerobic metabolism, following amifostine administration. researchgate.net This technique is also essential for detecting specific post-translational modifications, such as the phosphorylation of proteins like topoisomerase IIα, which can be altered by WR-1065 and lead to changes in enzyme activity and cell cycle progression. medchemexpress.com The detection of low-abundance proteins can be a challenge, but optimized protocols can enhance sensitivity. thermofisher.com

    To gain a comprehensive understanding of the cellular response to this compound, it is essential to analyze changes in gene expression on a global scale. Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a powerful approach to identify genes and pathways modulated by WR-1065. maastrichtuniversity.nl

    Early studies utilized cDNA array analysis to identify clusters of genes that were affected by either radiation, WR-1065 treatment, or a combination of both in human endothelial cells. aacrjournals.org This approach revealed that genes related to the cell cycle and apoptosis were among those modified. aacrjournals.org More advanced techniques, such as RNA sequencing (RNA-seq), offer a more comprehensive and quantitative analysis of the transcriptome. nih.govmdpi.com These high-throughput methods can reveal novel molecular markers and regulatory networks influenced by this compound, providing insights into its complex biological effects.

    Biochemical and Biophysical Characterization

    The active thiol metabolite of amifostine, known as WR-1065, is central to its cytoprotective effects. drugs.com Understanding its biochemical and biophysical properties requires a range of advanced research methodologies. These techniques are crucial for elucidating the mechanisms by which this compound mitigates cellular damage induced by radiation and chemotherapy.

    Measurement of Reactive Oxygen Species Levels

    This compound's primary mechanism of action is its ability to scavenge harmful reactive oxygen species (ROS). researchgate.netnih.gov Various analytical methods are employed to quantify this activity. In vitro studies using pure chemical systems have been instrumental in characterizing the specific ROS targeted by this compound. nih.govresearchgate.net

    Methodologies for assessing ROS scavenging include:

    Electron Paramagnetic Resonance (EPR): This technique is used to noninvasively measure oxygen concentration (pO2) in tissues, providing insight into the hypoxia-inducing effects of amifostine which can contribute to radioprotection. nih.gov

    Fluorescent Probes: A variety of fluorescent dyes are used in cell-based assays to detect and quantify intracellular ROS levels. Probes like CM-H2DCFDA and CellROX™ reagents are commonly used to measure generalized oxidative stress. thermofisher.comthermofisher.com Upon oxidation by ROS, these probes become highly fluorescent, allowing for measurement by fluorescence microscopy or flow cytometry.

    Chemiluminescent Probes: Specific probes, such as trans-1-(2'-methoxyvinyl)pyrene, are used to detect particular ROS like singlet oxygen with high sensitivity. thermofisher.com

    Research findings indicate that this compound is a potent scavenger of highly reactive hydroxyl radicals (OH•). nih.govresearchgate.net However, it exhibits minimal activity against superoxide (B77818) anions (O2•−). nih.govresearchgate.net This selectivity is a key aspect of its biological function. Studies have confirmed its protective effects against ROS-induced DNA damage in vitro. nih.gov

    Table 1: In Vitro Scavenging Activity of this compound (WR-1065) against Hydroxyl Radicals

    pH Condition EC₅₀ (μM)
    7.4 255
    5.0 230

    Data sourced from in vitro studies on the protective effect of amifostine against hydroxyl radicals. nih.govresearchgate.net

    Assessment of Endogenous Antioxidant Enzyme Activities

    Beyond direct ROS scavenging, this compound can also modulate the activity of the cell's own antioxidant enzyme systems. This indirect mechanism contributes significantly to its protective effects, particularly in the context of a "delayed" radioprotective effect observed 24 hours after administration. scispace.comnih.gov

    The assessment of these enzyme activities is typically performed on tissue homogenates from experimental models treated with amifostine. Standard biochemical assays are used to measure the specific activity of key enzymes.

    Key findings from studies in murine models demonstrate that amifostine treatment leads to a significant elevation in the activity of Superoxide Dismutase 2 (SOD2), particularly in tissues like the pancreas. scispace.comnih.gov The active thiol, WR-1065, can activate the nuclear transcription factor κB (NFκB), which in turn upregulates the expression of the SOD2 gene. scispace.com Effects on other enzymes, such as catalase and glutathione (B108866) peroxidase (GPx), have also been observed, though they can be tissue-dependent. scispace.comnih.gov

    Table 2: Effect of a Single Dose of Amifostine on Antioxidant Enzyme Activity in Mouse Tissues (24h post-administration)

    Tissue SOD2 Activity Catalase Activity GPx Activity
    Pancreas Significantly elevated Significantly elevated Elevated
    Spleen - Significantly elevated Significantly elevated
    Lung Approached significance - -
    Heart - Significantly elevated -
    Liver - Significantly elevated -

    This table summarizes findings on enzyme activity changes following amifostine administration in mice. scispace.comnih.gov

    Lipid Peroxidation Assays

    Lipid peroxidation is a destructive process initiated by ROS, leading to cell membrane damage. This compound has been shown to protect against this form of damage. researchgate.netjtss.org Assays to measure lipid peroxidation are critical for quantifying this protective effect.

    Commonly used methods include:

    Measurement of Malondialdehyde (MDA): MDA is a major byproduct of lipid peroxidation and can be quantified using spectrophotometric methods, often involving its reaction with thiobarbituric acid (TBA).

    Fluorescent Lipid Probes: Ratiometric fluorescent sensors, such as BODIPY 581/591 C11, are incorporated into cellular membranes. thermofisher.comthermofisher.com Upon oxidation by lipid peroxyl radicals, the probe's fluorescence emission shifts from red to green, allowing for quantitative imaging of lipid peroxidation in live cells. thermofisher.com

    In vitro studies have demonstrated that amifostine exhibits scavenging activity against spontaneous lipid peroxidation. nih.govresearchgate.net In vivo research in rat models of spinal cord injury has shown that amifostine administration significantly reduces lipid peroxidation activity in the damaged tissue, to a degree comparable with methylprednisolone. jtss.org

    In Vitro Enzyme Activity Assays

    The bioactivation of the amifostine prodrug and its subsequent interactions with cellular enzymes are studied using various in vitro assays. Amifostine itself is a prodrug that requires dephosphorylation by the enzyme alkaline phosphatase to form the active thiol metabolite, WR-1065. drugs.comdrugbank.com

    Research has also shown that this compound can influence the activity of other critical enzymes. For example, it has been found to affect the phosphorylation and activity of topoisomerase IIα, an enzyme involved in DNA replication and chromosome segregation. medchemexpress.com Furthermore, this compound can trigger signaling cascades involving kinases; it activates JNK (c-Jun N-terminal kinase), which subsequently phosphorylates the tumor suppressor protein p53. medchemexpress.com These effects highlight the compound's ability to modulate key cellular processes beyond direct cytoprotection.

    Studies on Protein-Drug Interactions

    The interaction of this compound with various proteins is fundamental to its biological effects. Methodologies to study these interactions include Western blotting, co-immunoprecipitation, and various molecular modeling techniques.

    Key protein interactions identified in research include:

    NFκB: The free thiol form, WR-1065, can reduce cysteine disulfide bonds within the p50 and p65 subunits of the NFκB transcription factor. scispace.com This reduction leads to the activation and nuclear translocation of NFκB, subsequently inducing the expression of target genes like SOD2. scispace.com

    p53: this compound activates p53 through a JNK-dependent signaling pathway, which involves the phosphorylation of p53 at threonine 81. medchemexpress.com This activation can influence cell cycle progression and DNA repair.

    Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Studies on human endothelial cells have shown that direct treatment with amifostine can lead to a down-regulation of VEGFR-2 expression. nih.gov This interaction impairs the cell's ability to respond to VEGF-A stimulation.

    Pharmacokinetic and Pharmacodynamic Research in Experimental Models

    The study of this compound in experimental models is essential to understand its absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action in a whole-organism context.

    Pharmacokinetic studies reveal that amifostine is rapidly metabolized by alkaline phosphatase in tissues to its active free thiol metabolite, WR-1065. drugs.comdrugbank.com This metabolite is subsequently oxidized to a less active disulfide metabolite. drugs.comdrugbank.com The half-life of the parent drug is very short, approximately 8 minutes. drugbank.commedscape.com Measurable levels of the active thiol have been detected in bone marrow cells within 5-8 minutes of intravenous administration. drugs.com Renal excretion of the parent drug and its two main metabolites is low. drugs.comdrugbank.com

    Pharmacodynamic research focuses on the physiological and biochemical effects of the drug. The primary pharmacodynamic effect of this compound is cytoprotection, achieved through several mechanisms:

    Scavenging of free radicals: As detailed previously, this is a major component of its protective action. drugbank.com

    Detoxification of reactive metabolites: The thiol metabolite can bind to and detoxify reactive metabolites of platinum-based chemotherapy agents. drugbank.com

    Induction of hypoxia: Amifostine administration can transiently decrease oxygen pressure in tissues, which may contribute to its radioprotective effects. nih.gov

    Table 3: Pharmacokinetic Parameters of Amifostine and its Metabolites

    Compound Role Half-Life Key Characteristics
    Amifostine Prodrug ~8 minutes Rapidly dephosphorylated to WR-1065.
    This compound (WR-1065) Active Metabolite Not specified Pharmacologically active free thiol; scavenges free radicals.
    Disulfide Metabolite Less Active Metabolite Not specified Formed from the oxidation of WR-1065.

    This table summarizes the key pharmacokinetic properties of amifostine and its primary metabolites. drugs.comdrugbank.commedscape.com

    Quantitative Analysis of this compound and its Metabolites in Biological Matrices

    Accurate quantification of this compound and its related metabolites in biological samples like plasma, cells, and tissues is essential for pharmacokinetic studies and for correlating drug levels with clinical effects. Due to the high reactivity and susceptibility of thiols to oxidation, sample preparation and analysis require robust and specialized methods. mdpi.com

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amifostine and WR-1065. nih.gov Various HPLC-based methods have been developed, often involving a derivatization step to enhance detection and stability:

    Pre-column Derivatization: To improve chromatographic detection, the thiol group of WR-1065 is often derivatized before analysis. nih.gov Common derivatizing agents include o-phthaldialdehyde (OPA), which allows for UV detection, and monobromobimane (B13751) (MB) or other maleimide (B117702) reagents for fluorimetric detection. nih.gov One validated HPLC method for human plasma involves alkylation of the free sulfhydryl group with iodoacetic acid, followed by derivatization with OPA and UV detection at 340 nm. nih.gov

    Detection Methods: The most widely used detection techniques coupled with HPLC are electrochemical detection and fluorescence detection. nih.govnih.gov Electrochemical detection offers high sensitivity for direct measurement of the thiol, while fluorescence detection provides excellent sensitivity after derivatization. nih.govnih.gov

    Chromatographic Conditions: Reversed-phase columns, such as C18 columns, are commonly used for separation. nih.gov The mobile phase typically consists of a mixture of an organic solvent like methanol (B129727) and a buffer solution to control pH. nih.gov

    Beyond HPLC, other analytical approaches can be applied for thiol analysis, each with distinct advantages and limitations. nih.gov

    Table 2: Overview of Analytical Methods for Thiol Quantification
    MethodPrincipleAdvantagesLimitations
    HPLC with UV/Fluorescence/Electrochemical DetectionChromatographic separation followed by specific detection.High sensitivity and specificity; allows for simultaneous quantification of multiple metabolites. nih.govmdpi.comCan require complex sample preparation and derivatization; longer analysis times. mdpi.comnih.govnih.gov
    Mass Spectrometry (MS)Separation based on mass-to-charge ratio.Very high sensitivity and selectivity; provides structural information. nih.govRequires sophisticated and expensive instrumentation. nih.gov
    SpectrophotometryMeasurement of light absorption.Simple, rapid, and cost-effective. nih.govMay lack specificity and be prone to interference. nih.gov

    Correlation of Tissue Levels with Biological Outcomes

    The selective accumulation of this compound in normal tissues directly correlates with its protective biological effects. researchgate.net The presence of higher concentrations of WR-1065 in healthy organs allows it to exert its cytoprotective mechanisms, such as scavenging free radicals and donating hydrogen to repair damaged molecules, more effectively in these tissues than in tumors. tandfonline.com

    Research has established clear links between this compound levels and positive biological outcomes:

    Selective Cytoprotection: The ability of amifostine to protect normal tissues without compromising the anti-tumor efficacy of chemotherapy or radiation is its most critical feature. nih.govnih.gov In vitro studies have confirmed that pretreatment with WR-1065 did not interfere with the cytotoxic effects of 16 different anticancer drugs against human ovarian and breast cancer cell lines. nih.gov This lack of tumor protection is consistent with the lower accumulation of the active metabolite in malignant cells. nih.gov

    Radioprotection and Organ-Specific Benefits: Clinical trials have demonstrated that amifostine provides significant protection against radiation-induced toxicities in various normal tissues. researchgate.net For instance, a randomized trial in head and neck cancer patients found that those receiving amifostine experienced significantly better outcomes related to oral toxicity, particularly chronic xerostomia (dry mouth). nih.gov This clinical benefit is a direct consequence of the uptake and protective action of WR-1065 in the salivary glands. researchgate.netnih.gov Similarly, preclinical studies show that amifostine has a protective antioxidant effect against radiation-induced cardiovascular toxicity, which is correlated with its presence in aortic and heart tissues. anatoljcardiol.com

    Metabolic Correction: Metabolomic studies have provided deeper insight into the biological effects of amifostine at the molecular level. In mice exposed to gamma radiation, pretreatment with amifostine was shown to correct radiation-induced disruptions in metabolic pathways within tissues like the heart, spleen, and bone marrow. mdpi.comresearchgate.net The drug helped restore normal tissue levels of key metabolites that were altered by radiation exposure, and the extent of this correction appeared to be dose-dependent. mdpi.com This demonstrates that the tissue concentration of this compound is directly linked to the restoration of metabolic homeostasis following radiation damage.

    Future Research Directions and Translational Perspectives for Amifostine Thiol

    Deeper Elucidation of Complex Molecular Signaling Cascades

    While the role of amifostine (B1664874) thiol as a free radical scavenger is a cornerstone of its protective effects, emerging evidence indicates a more complex interaction with intracellular signaling pathways. tandfonline.comresearchgate.net A critical area for future investigation is the nuanced modulation of the p53 tumor suppressor protein. Studies have shown that amifostine thiol can activate p53 through a c-Jun N-terminal kinase (JNK)-dependent pathway, which is a non-genotoxic signaling mechanism. medchemexpress.com This activation can contribute to cell cycle arrest, allowing more time for DNA repair. nih.gov Conversely, other research suggests that amifostine can impair p53-mediated apoptosis in human myeloid leukemia cells by reducing the transactivation of p53 target genes such as p21, mdm2, and gadd45. nih.gov In immature mouse ovaries, amifostine was found to have an inhibitory effect on the radiation-induced p53-branched apoptotic cascade. nih.gov

    This apparent paradox—both activating a key tumor suppressor and inhibiting its apoptotic function—highlights the complexity of this compound's influence on cellular fate. Future research must aim to dissect these context-dependent effects. Key questions to be addressed include:

    How does this compound differentially regulate p53-mediated cell cycle arrest versus apoptosis?

    Which specific post-translational modifications of p53 are influenced by this compound?

    How do these signaling activities vary between different normal tissues and tumor cells?

    Further investigation into this compound's impact on other signaling molecules is also warranted. For instance, it has been shown to affect the phosphorylation of topoisomerase IIα, which can lead to changes in enzyme activity and cell cycle progression. medchemexpress.com Another novel pathway involves the direct activation of the Tip60 acetyltransferase's enzymatic activity, which is essential for the thiol's ability to protect cells from ionizing radiation. e-century.us A deeper understanding of these intricate signaling networks is essential for optimizing the therapeutic application of amifostine and identifying new avenues for its use.

    Exploration of Novel Protective Mechanisms and Cellular Targets

    The protective capacity of this compound extends beyond direct radical scavenging. Future studies should focus on characterizing these novel mechanisms to fully harness its cytoprotective potential. One promising area is its ability to modulate endogenous antioxidant systems. Research has demonstrated that this compound can up-regulate the expression and activity of manganese superoxide (B77818) dismutase (MnSOD), a critical mitochondrial antioxidant enzyme. nih.gov This induction of MnSOD provides a delayed and potentially more sustained protective effect against oxidative stress. nih.govnih.gov

    Another intriguing mechanism involves its interaction with DNA and chromatin. Structurally similar to polyamines like spermine (B22157) and spermidine (B129725), this compound can bind to DNA, altering its supercoiling and potentially stabilizing chromatin structure to facilitate repair processes. nih.gov Furthermore, it has been found to interfere with homologous recombination (HR), a major DNA repair pathway. This suppression of what can sometimes be an error-prone or excessive repair response (hyper-recombination) represents a previously unrecognized radioprotective mechanism. nih.gov

    The inhibition of key cellular enzymes is another facet of its activity. This compound can inhibit the catalytic activity of topoisomerase II, an enzyme crucial for DNA replication and processing, which may contribute to its effects on cell cycle progression. nih.gov These diverse mechanisms suggest that this compound is not merely a passive scavenger but an active modulator of multiple cellular stress response pathways.

    Protective MechanismCellular Target/ProcessPotential Outcome
    Enzyme Modulation Manganese Superoxide Dismutase (MnSOD)Increased endogenous antioxidant capacity, sustained protection against ROS. nih.gov
    DNA Interaction Chromatin StructureStabilization of DNA, facilitation of DNA repair. nih.gov
    DNA Repair Pathway Modulation Homologous Recombination (HR)Suppression of hyper-recombination, prevention of genomic instability. nih.gov
    Enzyme Inhibition Topoisomerase IIAlteration of cell cycle progression, allowing more time for repair. nih.gov
    Signal Transduction Tip60 AcetyltransferaseActivation of acetyltransferase activity, contributing to radioprotection. e-century.us

    Investigation of this compound's Role in Specific Organ Protection Beyond Oncology

    The cytoprotective properties of this compound have significant translational potential for organ protection in various non-oncological settings. Preclinical studies have provided a strong rationale for exploring these applications further.

    Cardioprotection: this compound has demonstrated notable protective effects against cardiac damage. In vitro studies have shown that it significantly reduces doxorubicin-induced toxicity in neonatal rat heart myocytes. nih.gov In animal models of radiation-induced cardiovascular damage, pretreatment with amifostine was shown to increase antioxidant mechanisms, reduce malondialdehyde (a marker of oxidative stress), and decrease inflammation and vascular damage in aortic tissue. anatoljcardiol.comresearchgate.net These findings suggest a potential role in mitigating cardiac injury from various insults, including chemotherapy and radiation. nih.govanatoljcardiol.com

    Neuroprotection: There is emerging evidence for the neuroprotective effects of this compound. In a rat model of Parkinson's disease, it was found to protect dopaminergic neurons from neurotoxin-induced damage and reduce catalepsy. nih.gov Furthermore, in a mouse model simulating cognitive injury from heavy ion radiation, amifostine mitigated the detrimental effects on learning and memory. frontiersin.org These studies open the door to investigating its utility in neurodegenerative diseases and other forms of central nervous system injury where oxidative stress is a key pathological factor. nih.gov

    Nephroprotection: The kidney is highly susceptible to damage from toxins and radiation. Preclinical research has consistently shown that this compound is a potent nephroprotectant. It markedly prevents both acute and late-stage glomerular and tubular changes and interstitial fibrosis following kidney irradiation in rats. nih.govmdpi.com In a model of sepsis-induced acute kidney injury, amifostine prevented organ damage by reducing both inflammation and oxidative stress. europeanreview.org This body of evidence strongly supports further investigation into its role in preventing kidney damage from a wide range of sources. nih.goveuropeanreview.orgnephrojournal.com

    Organ SystemInjury ModelObserved Protective Effects
    Cardiovascular Doxorubicin-induced toxicity (in vitro)Reduced heart-cell toxicity. nih.gov
    Thoracic irradiation (in vivo, rat)Reduced oxidative stress, inflammation, and vascular damage. anatoljcardiol.comresearchgate.net
    Nervous 6-hydroxydopamine-induced Parkinsonism (in vivo, rat)Protected dopaminergic neurons, reduced catalepsy. nih.gov
    Heavy ion radiation-induced cognitive injury (in vivo, mouse)Mitigated long-term behavioral alterations and cognitive deficits. frontiersin.org
    Renal Unilateral kidney irradiation (in vivo, rat)Prevented glomerular/tubular changes and interstitial fibrosis. nih.govmdpi.com
    Sepsis-induced acute kidney injury (in vivo, rat)Reduced inflammation and oxidative stress, preventing renal damage. europeanreview.org

    Development of Advanced Preclinical Models for Efficacy and Selectivity Optimization

    Translating the promising preclinical findings of this compound into broader clinical applications requires the development and use of more sophisticated and predictive preclinical models. While traditional 2D cell cultures and rodent models have been invaluable, they have limitations in fully recapitulating human physiology and disease complexity.

    Future research should prioritize the use of advanced models such as:

    3D Organoids and Spheroids: These models, derived from human stem cells or patient tissues, can better mimic the complex cell-cell interactions and microenvironments of human organs. Using kidney, cardiac, or neural organoids would provide a more accurate platform to test the efficacy and molecular mechanisms of this compound in preventing organ-specific damage.

    Microphysiological Systems (Organs-on-a-Chip): These devices allow for the culture of human cells in a more physiologically relevant context, with controlled flow and mechanical cues. They can be used to model organ-level toxicity and protection, and to study the pharmacokinetic and pharmacodynamic properties of this compound in a human-relevant system.

    Autochthonous and Genetically Engineered Animal Models: To better study the selective protection of normal tissues versus tumors, models that develop spontaneous tumors within a competent immune system are crucial. researchgate.net Studies using these models can provide more realistic insights into the differential uptake and concentration of this compound in tumors versus surrounding healthy tissues, a key factor in its selective cytoprotection. researchgate.net For example, research in mice with spontaneous pancreatic tumors showed that oral administration led to a 10 to 30-fold enrichment of WR-1065 in the small intestine compared to the tumor. researchgate.net

    By leveraging these advanced models, researchers can more effectively optimize strategies for administering amifostine, refine its therapeutic window, and gain a deeper understanding of the factors governing its selectivity and efficacy, ultimately accelerating its translation to new clinical applications.

    Q & A

    Q. What is the molecular mechanism by which amifostine thiol exerts its radioprotective effects?

    this compound, the active metabolite of amifostine, protects normal tissues via three primary mechanisms: (1) scavenging reactive oxygen species (ROS) generated by ionizing radiation or chemotherapy; (2) binding to and detoxifying reactive metabolites of platinum-based agents (e.g., cisplatin); and (3) activating p53 through the JNK-dependent signaling pathway, which enhances DNA repair and apoptosis regulation in damaged cells . The selectivity for normal tissues arises from higher alkaline phosphatase activity and vascularity, enabling faster conversion of the prodrug amifostine to its active thiol form .

    Q. What experimental methods are recommended for quantifying active thiol concentrations in amifostine formulations?

    Use Ellman’s reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)) to measure free thiol content. This colorimetric assay quantifies thiols by reacting with DTNB to produce a yellow chromophore with absorbance at 412 nm (molar extinction coefficient: 14,150 M⁻¹cm⁻¹). Validate stock solutions by ensuring ≥85% thiol content relative to nominal concentrations, and discard if below this threshold . For HPLC-based impurity profiling, employ a C18 column with UV detection at 220 nm, ensuring resolution ≥2.0 between amifostine and its thiol/disulfide derivatives .

    Q. Which preclinical models are commonly used to study this compound’s cytoprotective efficacy?

    Rodent models are standard for evaluating radioprotection (e.g., γ-irradiation-induced DNA damage) and chemoprotection (e.g., cisplatin nephrotoxicity). Dose-dependent efficacy is assessed using endpoints like survival rates, histopathological analysis, and biomarkers (e.g., p53 activation, ROS levels). For neuroprotection studies, 6-OHDA-induced Parkinson’s models demonstrate this compound’s ability to mitigate oxidative stress via JNK/p53 signaling .

    Advanced Research Questions

    Q. How do researchers address discrepancies in this compound’s tissue selectivity and toxicity across studies?

    Tissue selectivity is pH- and enzyme-dependent: normal tissues’ higher alkaline phosphatase activity and neutral pH favor rapid conversion of amifostine to WR-1065, while tumors’ acidic microenvironment inhibits this process . However, acute hypotension and nausea in clinical trials suggest vascular toxicity, possibly due to transient ROS scavenging. Advanced studies use pharmacokinetic modeling to optimize dosing schedules and mitigate side effects . Contradictory data on efficacy in newer chemotherapy regimens (e.g., carboplatin substitution) may reflect reduced dependency on thiol-mediated detoxification .

    Q. What analytical challenges arise in quantifying this compound and its metabolites in biological matrices?

    Key challenges include:

    • Auto-dephosphorylation : Amifostine spontaneously converts to WR-1065 at neutral pH, requiring fresh preparation and immediate analysis .
    • Thiol-disulfide equilibrium : WR-1065 oxidizes to disulfide forms, necessitating reducing agents (e.g., DTT) in sample buffers to stabilize the active thiol .
    • Matrix interference : Plasma proteins and endogenous thiols (e.g., glutathione) complicate LC-MS/MS quantification. Solid-phase extraction (SPE) with ion-pairing reagents improves specificity .

    Q. How does this compound’s temporal efficacy profile influence experimental design in radioprotection studies?

    The active thiol form exhibits a short half-life (~30 minutes in vivo), requiring precise timing of administration relative to radiation/chemotherapy. Peak protection occurs within 1–2 hours post-administration, diminishing as WR-1065 oxidizes to disulfides or conjugates with plasma proteins. Longitudinal studies must account for metabolic clearance rates and redox cycling effects .

    Q. What strategies are explored to enhance this compound’s stability and bioavailability?

    Advanced formulations include:

    • Nanoencapsulation : Liposomal or polymeric nanoparticles prolong circulation time and target normal tissues.
    • Prodrug analogs : Thiophosphate derivatives with modified alkyl groups resist premature dephosphorylation.
    • Co-administration with antioxidants : Synergy with NAC (N-acetylcysteine) reduces oxidative degradation .

    Methodological Considerations for Contradictory Data

    Q. Why do some studies report limited efficacy of this compound in combination with targeted therapies?

    Targeted therapies (e.g., kinase inhibitors) may interfere with JNK/p53 signaling, reducing this compound’s cytoprotective effects. For example, inhibition of JNK blocks p53 activation, negating WR-1065’s DNA repair enhancement. Experimental designs should include pathway-specific inhibitors to isolate mechanism-dependent interactions .

    Q. How can researchers reconcile conflicting data on this compound’s role in tumor protection?

    While this compound selectively protects normal tissues, low-dose exposure in tumors may paradoxically induce ROS-mediated radiosensitization. Dual effects depend on concentration gradients and tissue-specific redox states. Use spatially resolved techniques (e.g., MALDI imaging) to map thiol distribution and correlate with therapeutic outcomes .

    Tables for Key Experimental Parameters

    Parameter Recommended Protocol Evidence Source
    Thiol quantificationDTNB assay (412 nm, pH 8.0)
    HPLC columnC18, 4.6 mm × 62.5 cm, 220 nm detection
    In vivo dosing (rodents)200–400 mg/kg, 30 min pre-treatment
    p53 activation assayWestern blot (phospho-JNK, p53 Ser15)

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.